molecular formula C12H13NO2 B15069632 Propyl 1H-indole-2-carboxylate CAS No. 65873-38-3

Propyl 1H-indole-2-carboxylate

Cat. No.: B15069632
CAS No.: 65873-38-3
M. Wt: 203.24 g/mol
InChI Key: MZWKEVABVGDUFJ-UHFFFAOYSA-N
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Description

Propyl 1H-indole-2-carboxylate is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology. The indole nucleus is known for its aromatic properties and is found in many bioactive compounds, including tryptophan and various alkaloids. This compound is a derivative of indole, characterized by the presence of a propyl ester group at the second position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 1H-indole-2-carboxylate typically involves the esterification of 1H-indole-2-carboxylic acid with propanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and solvents is optimized to ensure the highest efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propyl 1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

    Oxidation: Propyl 1H-indole-2-carboxylic acid.

    Reduction: Propyl 1H-indole-2-methanol.

    Substitution: Various substituted indole derivatives depending on the reagent used.

Scientific Research Applications

Propyl 1H-indole-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Propyl 1H-indole-2-carboxylate involves its interaction with various molecular targets. The indole nucleus can bind to multiple receptors, influencing biological pathways. For example, it may inhibit enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1H-indole-2-carboxylate
  • Ethyl 1H-indole-2-carboxylate
  • Butyl 1H-indole-2-carboxylate

Uniqueness

Propyl 1H-indole-2-carboxylate is unique due to its specific ester group, which influences its chemical reactivity and biological activity. Compared to its methyl and ethyl counterparts, the propyl group provides different steric and electronic effects, potentially leading to distinct properties and applications.

Properties

CAS No.

65873-38-3

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

propyl 1H-indole-2-carboxylate

InChI

InChI=1S/C12H13NO2/c1-2-7-15-12(14)11-8-9-5-3-4-6-10(9)13-11/h3-6,8,13H,2,7H2,1H3

InChI Key

MZWKEVABVGDUFJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC2=CC=CC=C2N1

Origin of Product

United States

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